molecular formula C17H16FNO3 B2569777 (S)-3-(3-FLuoro-phenyl)-3-phenylacetylamino-propionic acid CAS No. 1374669-60-9

(S)-3-(3-FLuoro-phenyl)-3-phenylacetylamino-propionic acid

Cat. No.: B2569777
CAS No.: 1374669-60-9
M. Wt: 301.317
InChI Key: WWUSKMOREPWLGC-HNNXBMFYSA-N
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Description

(S)-3-(3-Fluoro-phenyl)-3-phenylacetylamino-propionic acid is a chiral compound with significant applications in various fields of scientific research. This compound features a fluorinated phenyl group, which imparts unique chemical properties that are valuable in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(3-Fluoro-phenyl)-3-phenylacetylamino-propionic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzaldehyde and phenylacetic acid.

    Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction.

    Chiral Resolution: The intermediate is then subjected to chiral resolution to obtain the desired (S)-enantiomer.

    Final Coupling: The final step involves coupling the chiral intermediate with an appropriate amine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and crystallization are often employed to ensure the enantiomeric purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(3-Fluoro-phenyl)-3-phenylacetylamino-propionic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorinated phenyl ring, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(S)-3-(3-Fluoro-phenyl)-3-phenylacetylamino-propionic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-3-(3-Fluoro-phenyl)-3-phenylacetylamino-propionic acid involves its interaction with specific molecular targets. The fluorinated phenyl group enhances its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The compound may inhibit or activate specific enzymes, thereby exerting its effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-3-(3-Fluoro-phenyl)-3-phenylacetylamino-propionic acid is unique due to its chiral nature and specific substitution pattern, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple scientific fields make it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

(3S)-3-(3-fluorophenyl)-3-[(2-phenylacetyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO3/c18-14-8-4-7-13(10-14)15(11-17(21)22)19-16(20)9-12-5-2-1-3-6-12/h1-8,10,15H,9,11H2,(H,19,20)(H,21,22)/t15-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWUSKMOREPWLGC-HNNXBMFYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC(CC(=O)O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC(=O)N[C@@H](CC(=O)O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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